Sodium 1,4-bis(1-methylheptyl) sulfosuccinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium 1,4-bis(1-methylheptyl) sulfosuccinate is an anionic surfactant known for its excellent wetting, permeating, emulsifying, dispersing, cleansing, foaming, and solubilizing abilities . It is commonly used in various industrial applications, including textiles, leather, household detergents, and industrial cleaning agents .

Synthetic Routes and Reaction Conditions:

Esterification Reaction: Maleic anhydride reacts with 1-methylheptyl alcohol to form bis(1-methylheptyl) maleate.

Sulfonation Reaction: Bis(1-methylheptyl) maleate then reacts with sodium bisulfite to produce this compound.

Industrial Production Methods:

- The industrial production of this compound follows the same synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity .

Types of Reactions:

Hydrolysis: this compound is stable in weak acids and alkalis but hydrolyzes under strong acidic or basic conditions.

Common Reagents and Conditions:

Hydrolysis: Strong acids or bases are used to hydrolyze the compound.

Combustion: Exposure to strong oxidants can lead to combustion.

Major Products Formed:

Scientific Research Applications

Sodium 1,4-bis(1-methylheptyl) sulfosuccinate is widely used in scientific research due to its surfactant properties . Some of its applications include:

Chemistry: Used as a wetting agent, emulsifying agent, and dispersing agent in various chemical formulations.

Medicine: Investigated for its potential use in drug delivery systems due to its solubilizing properties.

Industry: Utilized in textile and leather industries as a wetting and permeating agent.

Mechanism of Action

The mechanism of action of sodium 1,4-bis(1-methylheptyl) sulfosuccinate is primarily based on its surfactant properties . It reduces the surface tension of liquids, allowing for better wetting and spreading. This is achieved through the interaction of its hydrophobic and hydrophilic groups with the liquid and solid surfaces . The compound’s molecular targets include cell membranes and other biological interfaces, where it enhances permeability and solubilization .

Comparison with Similar Compounds

Sodium 1,4-bis(1-methylheptyl) sulfosuccinate is unique due to its specific molecular structure, which provides excellent surfactant properties . Similar compounds include:

Sodium di-2-ethylhexyl sulfosuccinate: Another anionic surfactant with similar wetting and emulsifying properties.

Sodium lauryl sulfate: A widely used surfactant with strong cleansing and foaming abilities.

Sodium dodecylbenzenesulfonate: Known for its excellent detergency and emulsifying properties.

In comparison, this compound offers a unique balance of wetting, emulsifying, and dispersing abilities, making it suitable for a wide range of applications .

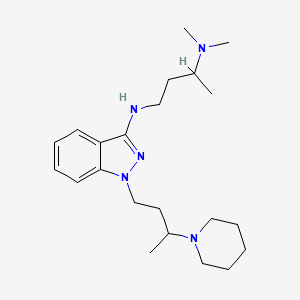

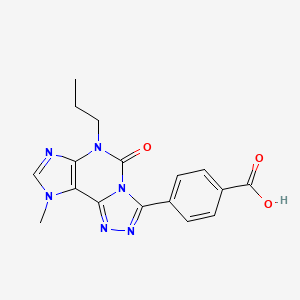

Properties

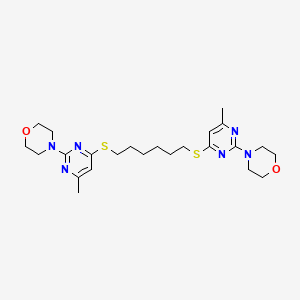

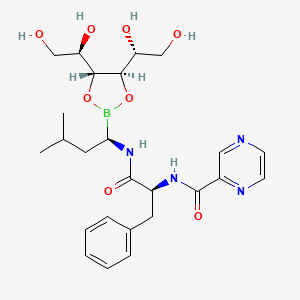

CAS No. |

20727-33-7 |

|---|---|

Molecular Formula |

C20H37NaO7S |

Molecular Weight |

444.6 g/mol |

IUPAC Name |

sodium;1,4-di(octan-2-yloxy)-1,4-dioxobutane-2-sulfonate |

InChI |

InChI=1S/C20H38O7S.Na/c1-5-7-9-11-13-16(3)26-19(21)15-18(28(23,24)25)20(22)27-17(4)14-12-10-8-6-2;/h16-18H,5-15H2,1-4H3,(H,23,24,25);/q;+1/p-1 |

InChI Key |

HLLFAOOLQATURQ-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCC(C)OC(=O)CC(C(=O)OC(C)CCCCCC)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3S,3aR,6S,6aS)-3-[6-(4-methylpiperazin-1-yl)purin-9-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate](/img/structure/B12776927.png)